6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
CAS No.: 637756-32-2
Cat. No.: VC5998917
Molecular Formula: C24H21N3O
Molecular Weight: 367.452
* For research use only. Not for human or veterinary use.
![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline - 637756-32-2](/images/structure/VC5998917.png)
Specification
CAS No. | 637756-32-2 |
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Molecular Formula | C24H21N3O |
Molecular Weight | 367.452 |
IUPAC Name | 6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Standard InChI | InChI=1S/C24H21N3O/c1-17-8-6-9-18(16-17)28-15-7-14-27-22-13-5-2-10-19(22)23-24(27)26-21-12-4-3-11-20(21)25-23/h2-6,8-13,16H,7,14-15H2,1H3 |
Standard InChI Key | IMJCISKKGMDTJN-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Introduction
Chemical Profile and Structural Characteristics
6-[3-(3-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline belongs to the indoloquinoxaline family, which combines an indole moiety fused to a quinoxaline ring system. The compound’s molecular formula is , with a molecular weight of 367.452 g/mol. Key structural features include:
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A planar indolo[2,3-b]quinoxaline core enabling π-π stacking interactions.
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A flexible 3-(3-methylphenoxy)propyl side chain enhancing solubility and modulating bioactivity.
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Electron-deficient quinoxaline nitrogen atoms facilitating redox activity .
Table 1: Fundamental Chemical Properties
Property | Value/Descriptor |
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CAS No. | 637756-32-2 |
IUPAC Name | 6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Molecular Formula | |
Molecular Weight | 367.452 g/mol |
SMILES | CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
InChI Key | IMJCISKKGMDTJN-UHFFFAOYSA-N |
Solubility | Not experimentally determined |
The electron-deficient quinoxaline moiety contributes to a low reduction potential () in analogous compounds, making such derivatives candidates for non-aqueous redox flow batteries .
Synthesis and Structural Modification
The synthesis of 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves multi-step strategies common to indoloquinoxaline derivatives. A convergent approach reported for related compounds includes:
Key Synthetic Steps :
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Buchwald-Hartwig Amination: Coupling of halogenated indole precursors with aryl amines to construct the quinoxaline ring.
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Alkylation: Introduction of the 3-(3-methylphenoxy)propyl side chain via nucleophilic substitution or Mitsunobu reactions.
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Oxidative Cyclodehydrogenation: Intramolecular cyclization under oxidative conditions (e.g., FeCl/CHNO) to form the fused indoloquinoxaline system.
This methodology achieves yields of 65–75% without intermediate purification . Modifications to the phenoxyalkyl side chain alter physicochemical properties; for example, ammonium or glycol ether substituents enhance solubility up to 2.7 M in acetonitrile .
Biological Activities and Mechanisms
While direct pharmacological data for 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline are unavailable, structurally related indoloquinoxalines exhibit:
Anticancer Activity
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Apoptosis Induction: Analogous compounds inhibit topoisomerase II and disrupt mitochondrial membrane potential in cancer cell lines (IC: 1–10 μM) .
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Kinase Inhibition: Quinoxaline nitrogen atoms chelate ATP-binding site residues in kinases (e.g., EGFR, VEGFR), suppressing angiogenesis and proliferation .
Antimicrobial Effects
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Antitubercular Activity: Derivatives with amine substituents show bacteriostatic effects against Mycobacterium tuberculosis (MIC: 12.5–50 μg/mL) . Molecular docking suggests inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .
Electrochemical Applications
Recent advancements highlight indolo[2,3-b]quinoxalines as high-performance anolytes in non-aqueous redox flow batteries (NRFBs) :
Redox Properties
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Low Reduction Potential: , enabling high cell voltages when paired with catholytes like TEMPO.
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Stability: <0.06% capacity fade per hour in flow cell cycling, attributed to delocalization of radical anion charge across the π-system .
Solubility Engineering
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Side Chain Optimization: Ammonium-functionalized derivatives achieve solubilities >2.7 M in acetonitrile, critical for energy density .
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No data exist on the absorption, distribution, metabolism, or excretion (ADME) of this compound.
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Target Identification: High-throughput screening is needed to map interactions with biological targets beyond inferred mechanisms.
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Material Science Applications: Exploration in organic electronics (e.g., OLEDs, OFETs) remains untapped despite favorable charge transport properties.
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